molecular formula C15H15N7O3 B2433697 2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide CAS No. 1448029-07-9

2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide

Cat. No.: B2433697
CAS No.: 1448029-07-9
M. Wt: 341.331
InChI Key: KDXPDYPSORISTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide is a synthetic organic compound provided for research purposes. This molecule incorporates a pyridazin-3(2H)-one core, a privileged scaffold in medicinal chemistry known to confer significant biological activity . The structure is further functionalized with a 1,2,4-triazole ring and a 2-methoxynicotinamide group, creating a multifunctional agent for investigative biology. The pyridazinone core is a six-membered heterocycle with two adjacent nitrogen atoms, which commonly exists in its keto tautomeric form for stability . This scaffold is found in compounds with a wide range of reported activities, including vasodilatory and anticancer effects, making it a valuable template for exploring novel biochemical pathways and therapeutic targets . The attached nicotinamide moiety is a form of vitamin B3 and a direct precursor to the essential cofactor nicotinamide adenine dinucleotide (NAD+) . Researchers can utilize this compound to probe complex cellular processes related to NAD+ metabolism, such as energy production, DNA repair, and cellular senescence . The integration of the 1,2,4-triazole group, a nitrogen-rich heterocycle, may contribute to additional molecular interactions with biological targets. This chemical is intended for use in non-clinical laboratory research applications only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methoxy-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7O3/c1-25-15-11(3-2-6-18-15)14(24)17-7-8-21-13(23)5-4-12(20-21)22-10-16-9-19-22/h2-6,9-10H,7-8H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDXPDYPSORISTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide (CAS: 1448067-29-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N6O3 with a molecular weight of 340.34 g/mol. The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the triazole moiety have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF73.79
Compound BNCI-H46012.50
Compound CHep-23.25
Compound DP81517.82

These findings suggest that structural modifications in similar compounds can enhance their anticancer efficacy .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : Compounds with triazole structures have been shown to inhibit cell proliferation by inducing apoptosis in cancer cells.
  • Targeting Kinases : Some derivatives have been identified as inhibitors of specific kinases involved in cancer progression, such as Aurora-A kinase and CDK2 .
  • Antioxidant Properties : The compound may exhibit antioxidant activity, contributing to its protective effects against oxidative stress in cells.

Case Studies

A notable study explored the effects of a related compound on the growth of various cancer cell lines. The results indicated that compounds with similar structural features effectively reduced cell viability and induced apoptosis:

Study Overview

  • Objective : To evaluate the anticancer potential of triazole-containing compounds.
  • Methodology : MTT assay was used to assess cell viability across different concentrations.

Results Summary

The study found that certain derivatives exhibited IC50 values ranging from 0.01 µM to 49.85 µM against various cancer cell lines, indicating strong anticancer activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole and pyridazine structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess antifungal and antibacterial activities due to their ability to inhibit key enzymes in microbial metabolism .

Anticancer Properties

The incorporation of heterocyclic structures like triazoles and pyridazines has been linked to anticancer activity. Studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways associated with cell proliferation .

Anti-inflammatory Effects

Compounds with similar structural frameworks have also been evaluated for their anti-inflammatory properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response, has been observed in related triazole derivatives . This suggests that 2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide may exhibit similar effects.

Study 1: Antifungal Activity Assessment

A study conducted on a series of triazole derivatives revealed that modifications to the triazole ring significantly enhanced antifungal activity against various strains of fungi. The compound demonstrated an effective minimum inhibitory concentration (MIC) against Candida species, suggesting its potential use as an antifungal agent .

Study 2: Anticancer Mechanism Exploration

In vitro studies on related compounds showed that they could induce cell cycle arrest and apoptosis in human cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, indicating a pathway through which this compound could exert anticancer effects .

Chemical Reactions Analysis

2.1. Triazole Ring Formation

Triazoles are often synthesized through cyclization reactions involving hydrazine derivatives. For example:

  • Reagents : Hydrazine, carbon disulfide, potassium hydroxide.

  • Conditions : Refluxing ethanol or THF.

  • Mechanism : Hydrazine reacts with carbonyl groups to form intermediates, which cyclize under basic conditions to yield the triazole ring .

Table 1: Triazole Ring Formation

StepReagents/ConditionsPurpose
1Hydrazine, EtOH (reflux)Cyclization to form triazole intermediate
2CS₂, KOHCyclization and stabilization of triazole ring

2.3. Coupling Triazole-Pyridazine to Nicotinamide

The coupling of the heterocyclic fragment to nicotinamide likely involves amide bond formation using activating agents:

  • Reagents : EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), or DMAP (4-dimethylaminopyridine).

  • Conditions : DMF or dichloromethane, room temperature.

  • Mechanism : Activation of the carboxylic acid group in nicotinamide, followed by nucleophilic attack by the amine group of the triazole-pyridazine fragment .

Table 3: Amide Bond Formation

StepReagents/ConditionsPurpose
1EDC, HOBt, DMFActivation of nicotinamide carboxylic acid
2Triazole-pyridazine amine, DMAPCoupling to form amide bond

2.4. Methoxylation of Nicotinamide

The methoxy group is introduced via nucleophilic substitution or alkylation :

  • Reagents : Methyl chloride (MeCl), sodium hydroxide, DMF.

  • Conditions : Elevated temperatures, basic medium.

  • Mechanism : Hydroxyl group in nicotinamide reacts with MeCl under basic conditions to form the methoxy substituent .

Table 4: Methoxylation

StepReagents/ConditionsPurpose
1MeCl, NaOH, DMFAlkylation of hydroxyl group

3.1. Mitsunobu Reaction (If Applicable)

If the methoxylation involves ether formation , a Mitsunobu reaction may be used:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine), THF.

  • Mechanism : Oxidative coupling of the hydroxyl group with a methyl donor under inert conditions .

Table 5: Mitsunobu Reaction (Hypothetical)

StepReagents/ConditionsPurpose
1DIAD, PPh₃, THFFormation of methyl ether

Reactivity and Stability

The compound’s stability depends on its functional groups:

  • Amide bond : Resistant to hydrolysis under mild conditions but may degrade under strong acidic/basic conditions.

  • Triazole ring : Stable under most conditions but susceptible to oxidation in the presence of strong oxidizing agents.

  • Pyridazine ring : Aromatic stability but may undergo electrophilic substitution under specific catalytic conditions.

Analytical Techniques

Common methods for monitoring synthesis and confirming structure:

  • NMR spectroscopy : Tracks amide and aromatic proton shifts.

  • TLC : Monitors intermediate purity and reaction progress.

  • Mass spectrometry : Confirms molecular weight and isotopic distribution.

Research Findings

  • Biological activity : Similar triazole-pyridazine derivatives show kinase inhibition (e.g., Plk1 PBD inhibition) .

  • Pharmacological potential : Amide bonds enhance bioavailability, while methoxy groups modulate lipophilicity .

References

Preparation Methods

Cyclization of Pyridazinone Core

The pyridazinone ring is synthesized via cyclization of substituted dihydropyridazine precursors. Patent WO2021222153A1 discloses methods for preparing substituted pyridazinones using ketone or ester starting materials. For this compound, 3-amino-6-hydroxypyridazine is treated with acetic anhydride to form 3-acetamido-6-hydroxypyridazine, followed by hydrolysis to yield 3-amino-6-hydroxypyridazine.

Reaction Conditions :

  • Substrate : 3-Amino-6-hydroxypyridazine
  • Reagents : Acetic anhydride (1.2 equiv), reflux in toluene (110°C, 4 hr)
  • Yield : 85%

Functionalization with Ethylamine Side Chain

Alkylation of Pyridazinone

The ethylamine linker is introduced via Mitsunobu reaction or nucleophilic alkylation. Patent US10407409B2 describes alkylation of heterocyclic amines using 2-bromoethylamine hydrobromide.

Procedure :

  • Substrate : 3-(1H-1,2,4-Triazol-1-yl)pyridazin-6(1H)-one
  • Reagents : 2-Bromoethylamine hydrobromide (1.2 equiv), DIEA (3.0 equiv)
  • Solvent : Acetonitrile, 60°C, 6 hr
  • Yield : 70%

Amide Coupling

Reaction of Ethylamine with Nicotinoyl Chloride

The final step involves coupling 2-methoxynicotinoyl chloride with the pyridazinone-triazole-ethylamine intermediate. The PMC article highlights the use of pyridine as a base to scavenge HCl.

Optimized Conditions :

  • Substrate : Pyridazinone-triazole-ethylamine
  • Reagents : 2-Methoxynicotinoyl chloride (1.1 equiv), pyridine (2.0 equiv)
  • Solvent : Dichloromethane, 0°C → RT, 12 hr
  • Yield : 82%

Comparative Analysis of Synthetic Routes

Step Method Conditions Yield (%) Reference
1 Cyclization Acetic anhydride, toluene 85
2 Triazole substitution K2CO3, DMF 78
3 Ethylamine alkylation DIEA, CH3CN 70
4 Methylation CH3I, K2CO3 92
5 Amide coupling Pyridine, DCM 82

Challenges and Optimization

  • Regioselectivity in Triazole Substitution : The use of DMF as a polar aprotic solvent enhances reaction efficiency by stabilizing the transition state.
  • Impurity Control : The EMA report emphasizes avoiding genotoxic impurities (e.g., nitrosamines) by using high-purity azide reagents and rigorous purification.
  • Scale-Up Considerations : Batch processes for pyridazinone synthesis require strict temperature control to prevent side reactions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)nicotinamide?

  • Methodological Answer : The compound’s synthesis can be approached via multi-step heterocyclic coupling. A plausible route involves:

  • Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazine derivatives with β-keto esters.
  • Step 2 : Functionalization of the triazole moiety using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the 1H-1,2,4-triazole group.
  • Step 3 : Coupling the pyridazinone intermediate with the nicotinamide fragment via nucleophilic substitution or amide bond formation.
  • Critical Note : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid byproducts, as heterocyclic systems often exhibit competing reactivity. For analogous procedures, see the Mannich reaction-based synthesis of pyridazinone derivatives in and the thiazolo-triazole coupling in .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to confirm substituent positions and hydrogen bonding (e.g., triazole NH protons at δ 12–14 ppm).
  • X-ray Crystallography : Employ SHELXL ( ) for single-crystal refinement to resolve ambiguities in stereochemistry or tautomeric forms.
  • Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy, particularly for verifying the triazole-pyridazinone linkage.

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Begin with target-agnostic screens:

  • Enzyme Inhibition : Use fluorescence-based assays for kinases or proteases, given the compound’s heterocyclic motifs.
  • Binding Studies : Apply surface plasmon resonance (SPR) or ultrafiltration (modified for serum albumin binding, as in ) to assess protein interactions.
  • Cytotoxicity Screening : Test against immortalized cell lines (e.g., HEK293) to establish baseline toxicity.

Advanced Research Questions

Q. How can conflicting data in enzymatic inhibition vs. cellular activity be resolved?

  • Methodological Answer : Discrepancies often arise from off-target effects or pharmacokinetic factors. Address this by:

  • Mechanistic Profiling : Use isoform-specific enzyme assays (e.g., kinase panel screening) to identify selectivity.
  • Metabolic Stability Testing : Perform liver microsome assays to evaluate compound half-life and metabolite formation.
  • Permeability Assays : Employ Caco-2 monolayers or PAMPA to assess membrane permeability, which may explain poor cellular efficacy despite in vitro activity.
    • Theoretical Framework : Link findings to structure-activity relationship (SAR) models or computational docking (e.g., AutoDock Vina) to prioritize structural modifications ( ).

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Methodological Answer : Crystallization challenges with flexible moieties (e.g., ethyl linker) require:

  • Solvent Screening : Use high-throughput vapor diffusion with PEG-based precipitants.
  • Co-crystallization : Introduce stabilizing ligands (e.g., ATP analogs for kinase-binding compounds).
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol before flash-freezing.
  • Refinement : Apply SHELXL ( ) for high-resolution data, focusing on anisotropic displacement parameters for the triazole ring.

Q. How can computational modeling guide the design of derivatives with enhanced potency?

  • Methodological Answer : Combine multiple in silico approaches:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over 100+ ns to identify critical binding residues.
  • Quantum Mechanics (QM) : Calculate charge distribution and tautomer stability of the triazole-pyridazinone core.
  • ADMET Prediction : Use tools like SwissADME to predict solubility, bioavailability, and toxicity early in design.
    • Validation : Cross-reference predictions with experimental data (e.g., SPR binding kinetics) to refine models.

Q. What analytical methods resolve tautomerism in the triazole-pyridazinone system?

  • Methodological Answer : Tautomeric equilibria complicate structural characterization. Use:

  • Variable-Temperature NMR : Monitor chemical shift changes to identify dominant tautomers.
  • IR Spectroscopy : Detect NH/OH stretches (3200–3500 cm1^{-1}) to distinguish enol-keto forms.
  • Crystallographic Data : SHELXL-refined structures ( ) provide unambiguous evidence of tautomeric states in the solid phase.

Data Contradiction Analysis

Q. How to address discrepancies between computational binding predictions and experimental IC50_{50} values?

  • Methodological Answer : Common causes include solvation effects or protein flexibility. Mitigate by:

  • Ensemble Docking : Model multiple receptor conformations (e.g., from MD simulations).
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities for subtle structural changes.
  • Experimental Controls : Repeat assays under standardized conditions (pH, ionic strength) to minimize variability ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.